molecular formula C20H23NO2 B1359593 2,5-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898765-59-8

2,5-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No.: B1359593
CAS No.: 898765-59-8
M. Wt: 309.4 g/mol
InChI Key: BRGSKPQCMNKILQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenones. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C20H23NO2, and it has a molecular weight of 309.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 3-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent such as dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography.

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-3’-morpholinomethyl benzophenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2,5-Dimethyl-3’-morpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. In photodynamic therapy, the compound targets cellular components such as lipids, proteins, and nucleic acids, causing localized damage and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3’-morpholinomethyl benzophenone: Similar in structure but with different substitution patterns on the benzene ring.

    Oxybenzone: A well-known benzophenone derivative used in sunscreens for its UV-absorbing properties.

Uniqueness

2,5-Dimethyl-3’-morpholinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a photoinitiator and photosensitizer makes it valuable in various applications, particularly in the fields of polymer chemistry and photodynamic therapy.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGSKPQCMNKILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643088
Record name (2,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-59-8
Record name Methanone, (2,5-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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